3-(hydrazinylmethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound This compound features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine derivatives. One common method is the condensation reaction between 1-methyl-1H-pyrazole-3-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include azides, hydrazones, substituted pyrazoles, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: Lacks the hydrazinylmethyl group, making it less reactive.
3-(Aminomethyl)-1-methyl-1H-pyrazole: Similar structure but with an amino group instead of a hydrazinyl group.
3-(Hydrazinylmethyl)-1H-pyrazole: Similar but lacks the methyl group on the pyrazole ring.
Uniqueness
3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the hydrazinylmethyl group and the methyl group on the pyrazole ring
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-3-2-5(8-9)4-7-6/h2-3,7H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIWZURHYLESLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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